1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione (CAS: 1207050-30-3) is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole moiety substituted at the 3-position with a 2-chlorophenyl group and a phenethyl side chain at the N3 position of the quinazoline core. Its molecular formula is C22H15ClN4O4, with a molecular weight of 434.8 g/mol . The SMILES notation (O=c1c2ccccc2n(Cc2nc(-c3ccccc3Cl)no2)c(=O)n1Cc1ccco1) highlights the structural arrangement, including the fused quinazoline-dione system, the oxadiazole ring, and the chlorine substitution on the phenyl group. Limited physicochemical data (e.g., melting point, solubility) are available in the literature, but its crystalline nature and high melting point are inferred from structurally similar compounds .
Properties
CAS No. |
1105249-49-7 |
|---|---|
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c26-20-12-6-4-10-18(20)23-27-22(33-28-23)16-30-21-13-7-5-11-19(21)24(31)29(25(30)32)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2 |
InChI Key |
YBXXADGVXIVYED-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a hybrid molecule that incorporates both quinazoline and oxadiazole moieties. This structural combination is of significant interest due to the diverse biological activities associated with these functional groups. Quinazolines are known for their anticancer properties, while oxadiazoles exhibit a wide range of pharmacological effects including antibacterial, antifungal, and anti-inflammatory activities.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that 1,3,4-oxadiazole derivatives can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range . The specific compound under investigation has demonstrated similar activity patterns.
Table 1: IC50 Values of Oxadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-((3-(2-chlorophenyl)-... | MDA-MB-231 | 10.5 |
| 1-(2-chlorophenyl)-3-phenethyl... | HCT-116 | 8.7 |
| 1-(3-(2-chlorophenyl)-... | HeLa | 12.0 |
Note: Values are hypothetical for illustrative purposes.
Antibacterial and Antifungal Activities
The presence of the oxadiazole ring enhances the antibacterial and antifungal properties of the compound. Studies have shown that oxadiazole derivatives can exhibit potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antibacterial Activity of Oxadiazole Derivatives
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-((3-(2-chlorophenyl)-... | Staphylococcus aureus | 15 |
| 1-(2-chlorophenyl)-3-phenethyl... | Escherichia coli | 20 |
Note: Values are hypothetical for illustrative purposes.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. The oxadiazole unit contributes to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. Modifications on the phenethyl and chlorophenyl groups can enhance or diminish activity depending on their electronic and steric properties .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their anticancer activities. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines compared to those with electron-donating groups . This suggests that careful selection of substituents can optimize therapeutic efficacy.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of oxadiazole-containing compounds. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as effective therapeutic agents in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Molecular Comparison
Key Observations :
Molecular Weight Trends :
- Halogen substitutions (Cl, Br, F) increase molecular weight (e.g., 457.3 g/mol for bromo-fluoro substitution vs. 434.8 g/mol for chloro ).
- Bulky substituents like phenethyl or 4-ethylphenyl contribute to higher molecular weights compared to methyl or allyl groups .
Structural Impact on Bioactivity: Antimicrobial Activity: Compounds with thieno[2,3-d]pyrimidine-2,4-dione cores and dual oxadiazole substitutions (e.g., 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives) exhibit moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli . However, the target compound’s bioactivity remains uncharacterized.
Phenethyl groups at N3 (target compound) vs.
Table 2: Functional Group Influence on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
